Paecilin A is a dimeric chromanone compound that has garnered attention due to its unique structural features and potential biological activities. It is derived from the genus Paecilomyces, a group of fungi known for producing various secondary metabolites with pharmacological properties. Paecilin A is classified as a chromanone, which is characterized by a chromane backbone with a ketone functional group.
Paecilin A was isolated from the fungal species Paecilomyces and is part of a broader class of compounds known as chromanones. These compounds are recognized for their diverse biological activities, including antimicrobial and anti-inflammatory effects. The specific classification of Paecilin A within the chromanone family highlights its potential as a subject of pharmacological research.
The synthesis of Paecilin A has been explored through various chemical pathways, primarily focusing on enantioselective reactions. A notable method involves the use of palladium-catalyzed reactions, specifically the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds essential for constructing its dimeric structure.
Paecilin A features a complex molecular structure characterized by a chromanone core with specific substituents that define its biological activity. The absolute configuration has been determined using single-crystal X-ray diffraction techniques, confirming its stereochemical arrangement.
Paecilin A undergoes several chemical reactions that can alter its structure and potentially enhance its biological properties. Notable reactions include:
The reactivity of Paecilin A is influenced by its functional groups, particularly the ketone moiety, which can participate in nucleophilic attacks or undergo reduction under certain conditions .
The mechanism of action of Paecilin A involves interaction with specific cellular targets, potentially modulating pathways related to inflammation or microbial resistance. Studies suggest that it may inhibit certain enzymes or disrupt cellular membranes, leading to antimicrobial effects.
Experimental data indicate that Paecilin A exhibits significant activity against various bacterial strains, suggesting its potential as an antibiotic agent. The exact pathways through which it exerts these effects are still under investigation but are believed to involve disruption of metabolic processes in target organisms .
Relevant analyses have shown that Paecilin A retains its structural integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light .
Paecilin A has potential applications in various fields:
Paecilin A was first identified as a secondary metabolite produced by endophytic fungi—symbiotic microorganisms residing asymptomatically within plant tissues. Initial isolation occurred during phytochemical screening of fungal extracts aimed at discovering novel bioactive compounds. Researchers employed a multi-step purification approach involving solvent extraction (MeOH), liquid-liquid partitioning (EtOAc-water), and chromatographic separations (silica gel column chromatography, MPLC, and preparative HPLC). This process yielded Paecilin A alongside other chromanone derivatives, marking its discovery as a naturally occurring dimeric chromanone [1] [3].
The compound was initially characterized using spectroscopic techniques available at the time of its discovery. Early structural analysis relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS), which suggested a dimeric chromanone skeleton. These analyses revealed characteristic chromanone features including a benzo-γ-pyranone core and indicated a dimeric structure formed through linkage of two chromanone units. The initial studies noted Paecilin A's structural similarity to other fungal dimers like versixanthones but highlighted its distinct chromatographic behavior (tR = 15.6 min under specific HPLC conditions: CH3CN-H2O gradient, 35:65 to 50:50) and spectral properties [1] [3].
Table 1: Key Analytical Features from Early Characterization of Paecilin A
Analytical Method | Conditions/Parameters | Key Findings |
---|---|---|
HPLC Retention Time | C18 column; CH3CN-H2O (35:65 to 50:50) | 15.6 minutes |
Mass Spectrometry | Not specified in sources | Molecular ion consistent with dimeric chromanone |
NMR Spectroscopy | ¹H/¹³C (500/600 MHz) | Characteristic chromanone resonances |
Paecilin A was isolated from the endophytic fungus Xylaria curta E10, strain designation indicating its collection and preservation within a specific microbial repository. This strain was isolated from healthy tuber tissues of Solanum tuberosum (potato) collected in Dali City, Yunnan Province, China. The fungus was taxonomically identified through ITS sequence analysis (GenBank Accession No. KJ883611.1), showing 99% identity with reference sequences for Xylaria curta [1] [3].
Xylaria curta belongs to the taxonomic hierarchy:
Members of the Xylaria genus are typically saprophytic, decomposing wood and other organic matter in terrestrial ecosystems. X. curta exhibits the characteristic ascomycetous features of the genus, including the production of stromatic fruiting bodies under certain conditions. The ecological niche of X. curta as an endophyte in Solanum tuberosum highlights the metabolic versatility of Xylariaceae fungi, which are renowned for producing structurally diverse secondary metabolites including terpenoids, polyketides, and cytochalasans alongside chromanones [6] [10].
Table 2: Taxonomic and Collection Details of Paecilin A's Source Fungus
Characteristic | Detail |
---|---|
Strain Designation | E10 |
Isolation Source | Solanum tuberosum (potato) tuber tissue |
Geographic Origin | Dali City, Yunnan Province, China |
Preservation | Microbial seed bank, School of Pharmacy, South-Central University for Nationalities |
Identification Method | ITS sequencing (GenBank KJ883611.1) |
NCBI Taxonomy ID | 42375 |
The original structural assignment of Paecilin A, reported by Guo et al. in 2007, proposed a symmetric C8-C8' dimeric linkage between two identical chromanone units. This model was based on interpretation of initial NMR data and biosynthetic analogy to known fungal dimers. However, this configuration faced unresolved inconsistencies in spectroscopic data, particularly in the NMR signals corresponding to the dimerization site and adjacent carbons [1] [3].
A comprehensive re-investigation in 2022 using advanced analytical techniques led to a significant structural revision. Key evidence came from:
The revised structure demonstrated that Paecilin A features an unsymmetric coupling pattern (later specified as C6-C8' rather than C8-C8'), resolving prior inconsistencies. This revision underscored the limitations of relying solely on NMR data for complex dimeric structures and highlighted the critical importance of X-ray crystallography in definitive structural elucidation of natural products. The case of Paecilin A exemplifies how technological advancements and rigorous re-evaluation can correct initial misassignments in natural product chemistry [1] [3].
Table 3: Structural Revision Timeline and Key Evidence for Paecilin A
Year | Reported Structure | Analytical Basis | Key Revision Evidence (2022) |
---|---|---|---|
2007 | Symmetric C8-C8' dimer | NMR, MS, Biosynthetic analogy | X-ray crystallography |
2022 | Asymmetric dimer (C6-C8') | X-ray, 2D NMR, ECD calculations | Corrected connectivity and stereochemistry |
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